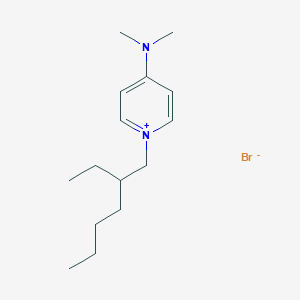![molecular formula C20H18ClNO4 B14295090 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate CAS No. 113407-74-2](/img/structure/B14295090.png)
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate is a heterocyclic compound that belongs to the class of pyridoindolium salts. This compound is known for its unique structural features, which include a fused pyridine and indole ring system with a phenyl group at the 8-position and two methyl groups at the 10-position. The perchlorate anion is associated with the cationic part of the molecule, contributing to its stability and solubility in various solvents.
Vorbereitungsmethoden
The synthesis of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate typically involves the condensation of 8,10,10-trimethyl-10H-pyrido[1,2-a]indolium perchlorate with indole-3-carbaldehyde in the presence of piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired product as a precipitate. The solid product is then filtered and recrystallized from a mixture of methanol and acetonitrile to obtain pure orange crystals .
Analyse Chemischer Reaktionen
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include piperidine, ethanol, methanol, acetonitrile, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a photosensitive dye, fluorescent whitener, and organic light-guide sensitizer.
Biology and Medicine: The compound’s ability to interact with biological molecules makes it a potential candidate for studying biological processes and developing new therapeutic agents.
Industry: The compound’s stability and solubility in various solvents make it useful in industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate involves its interaction with molecular targets through various pathways. The compound’s cationic nature allows it to interact with negatively charged biological molecules, such as DNA and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate can be compared with other similar compounds, such as:
8-[2-(1H-indol-3-yl)vinyl]-10,10-dimethyl-10H-pyrido[1,2-a]indolium perchlorate: This compound has a similar pyridoindolium structure but with a vinyl group at the 8-position instead of a phenyl group.
6-(4-substituted styryl)-8-(4-substituted phenyl)-10,10-dimethyl-10H-pyrido[1,2-a]indolium salts: These compounds have various substituents on the phenyl and styryl groups, leading to different chemical and physical properties.
Eigenschaften
CAS-Nummer |
113407-74-2 |
|---|---|
Molekularformel |
C20H18ClNO4 |
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
10,10-dimethyl-8-phenylpyrido[1,2-a]indol-5-ium;perchlorate |
InChI |
InChI=1S/C20H18N.ClHO4/c1-20(2)17-10-6-7-11-18(17)21-13-12-16(14-19(20)21)15-8-4-3-5-9-15;2-1(3,4)5/h3-14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
QZRVIBPGVAOPIE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+]3=C1C=C(C=C3)C4=CC=CC=C4)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)

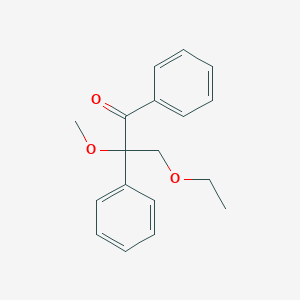
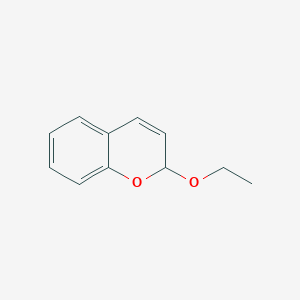




![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
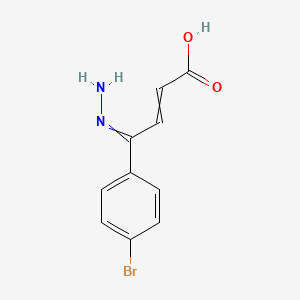

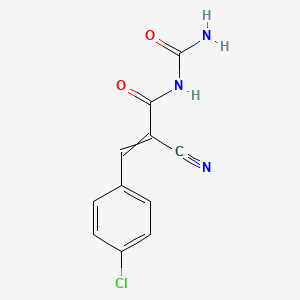
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
